molecular formula C12H17NO B14866148 (1-Methyl-5-phenylpyrrolidin-3-yl)methanol

(1-Methyl-5-phenylpyrrolidin-3-yl)methanol

Cat. No.: B14866148
M. Wt: 191.27 g/mol
InChI Key: KTZMXUBNNJQLQU-UHFFFAOYSA-N
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Description

(1-Methyl-5-phenylpyrrolidin-3-yl)methanol is an organic compound with the molecular formula C12H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group and a hydroxymethyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-phenylpyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is reacted with the pyrrolidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-phenylpyrrolidin-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

(1-Methyl-5-phenylpyrrolidin-3-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1-Methyl-5-phenylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-2-phenylpyrrolidin-3-yl)methanol: Similar structure but with the phenyl group at the 2-position.

    (1-Methyl-3-phenylpyrrolidin-3-yl)methanol: Similar structure but with the phenyl group at the 3-position.

    (1-Methyl-4-phenylpyrrolidin-3-yl)methanol: Similar structure but with the phenyl group at the 4-position.

Uniqueness

(1-Methyl-5-phenylpyrrolidin-3-yl)methanol is unique due to the specific positioning of the phenyl group at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1-methyl-5-phenylpyrrolidin-3-yl)methanol

InChI

InChI=1S/C12H17NO/c1-13-8-10(9-14)7-12(13)11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3

InChI Key

KTZMXUBNNJQLQU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CC=CC=C2)CO

Origin of Product

United States

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